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Abstract
Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Its

pharmacological profile is characterized by its action as a monoamine releasing agent,

impacting the presynaptic release and reuptake of dopamine (DA), norepinephrine (NE), and

serotonin (5-HT). Furthermore, it exhibits activity as a serotonin 5-HT2A receptor agonist. While

structurally similar to amphetamine and methamphetamine, the ortho-position of the methyl

group on the phenyl ring influences its potency and receptor interactions. This document

provides a comprehensive overview of the known pharmacological properties of Ortetamine,

including its mechanism of action, receptor interactions, and pharmacokinetic profile, based on

available preclinical data. Due to limitations in the publicly available scientific literature, specific

quantitative data on receptor binding affinities for Ortetamine are scarce. However,

comparative data with related amphetamines provide valuable context for its pharmacological

activity.

Mechanism of Action
Ortetamine's primary mechanism of action is the promotion of monoamine neurotransmitter

release from presynaptic neurons.[1] This is coupled with an inhibition of their reuptake, leading

to an overall increase in the concentration of these neurotransmitters in the synaptic cleft.[1]

The primary molecular targets are the monoamine transporters: the dopamine transporter

(DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1]
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Ortetamine also functions as a serotonin receptor agonist, with a specific affinity for the 5-

HT2A receptor subtype.[1][2] This interaction is believed to contribute to its psychoactive

properties.[1]

Monoamine Release
As a substrate for monoamine transporters, Ortetamine is transported into the presynaptic

neuron. Inside the neuron, it disrupts the vesicular storage of monoamines via interaction with

the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic

monoamine concentrations. This elevated cytosolic concentration reverses the direction of the

plasma membrane transporters (DAT, NET, and SERT), causing the efflux of dopamine,

norepinephrine, and serotonin into the synapse.

5-HT2A Receptor Agonism
Ortetamine's agonistic activity at the 5-HT2A receptor is a key feature of its pharmacological

profile, shared with other psychoactive substances.[1][2] Activation of this G-protein coupled

receptor initiates a downstream signaling cascade that contributes to its overall effects on

perception and mood.[2]

Quantitative Pharmacological Data
Specific quantitative data on the binding affinities (Ki values) or inhibitory concentrations (IC50)

of Ortetamine at monoamine transporters are limited in the available literature.[1] However,

comparative data for amphetamine and methamphetamine, as well as in vivo potency data for

Ortetamine, provide a basis for understanding its pharmacological profile.
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Parameter Drug Value Species/Assay Reference

In Vivo Potency

ED50 (Drug

Discrimination)

Ortetamine

(oTAP)
4.1 mg/kg Rat

Higgs &

Glennon, 1990

ED50 (Drug

Discrimination)

(+)-

Amphetamine
~0.41 mg/kg Rat

Higgs &

Glennon, 1990

Monoamine

Transporter

Inhibition (Ki in

µM)

DAT NET SERT

Amphetamine Human ~0.6 0.07-0.1 20-40

Methamphetamin

e
Human ~0.5 ~0.1 10-40

Note: The ED50 value for (+)-Amphetamine is estimated based on the statement that

Ortetamine is approximately one-tenth as potent.

Experimental Protocols
Drug Discrimination Studies
Objective: To assess the subjective effects of a test compound by determining if it substitutes

for a known training drug in animals.

General Protocol:

Animal Model: Male Sprague-Dawley rats are typically used.

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet

dispenser.

Training Phase:
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Rats are trained to press one of two levers to receive a food reward (e.g., sucrose pellet)

under a specific schedule of reinforcement (e.g., Fixed Ratio 20).

Prior to each session, rats are administered either the training drug (e.g., 0.3 mg/kg d-

methamphetamine, IP) or saline.

Following the training drug, responses on one lever are reinforced, while after saline

administration, responses on the other lever are reinforced.

Training continues until a high level of accuracy in discriminating between the drug and

saline is achieved (e.g., ≥80% of responses on the correct lever for several consecutive

sessions).

Testing Phase (Generalization):

Various doses of the test compound (e.g., Ortetamine) are administered to the trained

animals.

The percentage of responses on the drug-associated lever is measured.

Full substitution is typically defined as ≥80% of responses on the drug lever, indicating

similar subjective effects to the training drug. Partial substitution falls between 20% and

80%.

This protocol is a generalized description based on common practices in the field.

In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain

regions of freely moving animals following drug administration.

General Protocol:

Animal Model: Male Sprague-Dawley rats are commonly used.

Surgical Procedure:
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Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain

region of interest (e.g., striatum or nucleus accumbens).

The cannula is secured to the skull with dental cement.

Animals are allowed to recover from surgery.

Microdialysis Procedure:

A microdialysis probe is inserted through the guide cannula.

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate

(e.g., 1-2 µL/min).

After a baseline collection period to allow for equilibration, the drug of interest (e.g.,

amphetamine) is administered (e.g., intraperitoneally).

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

Analysis:

The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites

in the dialysate samples are quantified using analytical techniques such as high-

performance liquid chromatography with electrochemical detection (HPLC-ED) or mass

spectrometry.

This protocol is a generalized description based on common practices in the field.

Signaling Pathways
Amphetamine-Induced Monoamine Release
Caption: Ortetamine's mechanism of monoamine release.

5-HT2A Receptor Gq/11 Signaling Pathway
Caption: 5-HT2A receptor-mediated Gq/11 signaling cascade.

Pharmacokinetics
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Detailed pharmacokinetic data specifically for Ortetamine are not widely available in the public

domain. However, the general pharmacokinetic properties of amphetamine-type stimulants can

provide an expected profile.

Parameter General Value for Amphetamines

Oral Bioavailability Good

Volume of Distribution High (~4 L/kg)

Plasma Protein Binding Low (<20%)

Elimination Half-life 6-12 hours

Metabolism Primarily hepatic

Excretion Renal

These values are general for amphetamine-type stimulants and may not be fully representative

of Ortetamine.

Structure-Activity Relationships
The chemical structure of Ortetamine is 1-(2-methylphenyl)propan-2-amine. It is a positional

isomer of methamphetamine. The key structural feature is the methyl group at the ortho (2-)

position of the phenyl ring. This substitution distinguishes it from amphetamine (unsubstituted

phenyl ring) and methamphetamine (N-methylation).[1]

The position of the methyl group on the phenyl ring significantly influences the pharmacological

activity of amphetamine analogs. In drug discrimination studies, Ortetamine (2-

methylamphetamine) was found to substitute for dextroamphetamine, whereas 3-

methylamphetamine and 4-methylamphetamine only produced partial generalization. This

suggests that the ortho-methyl substitution retains an amphetamine-like stimulus effect, albeit

with reduced potency.[3] The ortho-methyl group is thought to decrease steric hindrance

compared to dextroamphetamine, which may contribute to its lower binding affinity and

potency.[1]

Conclusion
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Ortetamine is a monoamine releasing agent and 5-HT2A receptor agonist with a

pharmacological profile similar to, but less potent than, dextroamphetamine. Its primary

mechanism involves the reversal of monoamine transporters (DAT, NET, and SERT), leading to

increased synaptic concentrations of dopamine, norepinephrine, and serotonin. While

comprehensive quantitative data on its receptor binding affinities are lacking, in vivo studies

confirm its amphetamine-like subjective effects. The ortho-methyl substitution on the phenyl

ring is a key determinant of its pharmacological activity. Further research is required to fully

elucidate the specific binding kinetics and detailed pharmacokinetic profile of Ortetamine to

better understand its therapeutic potential and abuse liability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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